Nitrilotriacetamide

Description

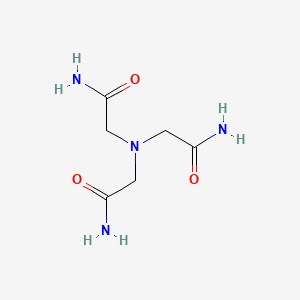

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2-amino-2-oxoethyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3/c7-4(11)1-10(2-5(8)12)3-6(9)13/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTGEDNIBVTKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049689 | |

| Record name | Nitrilotriacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4862-18-4 | |

| Record name | 2,2′,2′′-Nitrilotris[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4862-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2',2''-nitrilotris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004862184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-nitrilotris(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Nitrilotriacetamide

Introduction

Nitrilotriacetamide (NTAA), a derivative of nitrilotriacetic acid (NTA), is a versatile organic compound with significant applications in coordination chemistry and separation sciences.[1] Characterized by a central nitrogen atom bonded to three acetamide groups, NTAA functions as a tetradentate ligand, coordinating with metal ions through its central nitrogen and three amide oxygen atoms.[1] This structural feature allows it to form stable complexes with a variety of metals, making it particularly useful in processes such as the selective extraction of actinides and lanthanides in nuclear waste management.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its preparation and application.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[bis(2-amino-2-oxoethyl)amino]acetamide | [2] |

| Synonyms | This compound, 2,2',2''-Nitrilotris(acetamide) | [2][3] |

| CAS Number | 4862-18-4 | [1][2] |

| Molecular Formula | C₆H₁₂N₄O₃ | [1][4] |

| Molecular Weight | 188.18 g/mol | [2] |

| pKa | ≈ 2.6 (protonation constant in 0.1 M sodium perchlorate at 25°C) | [1] |

| Predicted logP | -2.9 | [2][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Qualitative data suggests it can be crystallized from methanol and ethanol.[5] It is also known to exhibit aggregation behavior in certain environments, which can affect its solubility.[6] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with varying yields and reaction times. Below are descriptions of the most common protocols.

1. Ethylene Glycol Ester Process

This method is considered an advancement for industrial production due to its efficiency.[1]

-

Esterification: Nitrilotriacetic acid and ethylene glycol are placed in a flask under a nitrogen sparge. The mixture is heated to 200-250°C for approximately 5 hours, or until the esterification is complete, which can be confirmed by an acid number of less than one.[5]

-

Ammonolysis: The reaction mixture is then cooled to about 86°C, and ammonia gas is bubbled through the solution as it continues to cool.[5]

-

Crystallization and Recovery: As the mixture cools to around 25°C, this compound crystallizes out of the solution. The product is then collected by filtration, washed with methanol, and dried. This process can achieve yields of up to 89.8%.[1][5]

2. Sulfuric Acid Hydrolysis Route

This is a highly efficient method for synthesizing this compound from nitrilotriacetonitrile.[6]

-

Reaction Setup: Nitrilotriacetonitrile is hydrolyzed in concentrated sulfuric acid containing a controlled amount of water.

-

Reaction Conditions: The reaction is maintained at a temperature of 40 to 60°C for about 30 minutes to achieve quantitative conversion.[6]

-

Temperature Control: Due to the highly exothermic nature of the reaction, careful and gradual heating and cooling protocols are essential to prevent uncontrolled reactions.[6]

3. Transamidation from Formamide

This approach uses formamide as both a solvent and a reagent.[1]

-

Reaction Conditions: The synthesis is carried out at elevated temperatures, typically between 155 and 180°C.[1]

-

Side Reactions: A potential drawback of this method is the formation of 3,5-dioxopiperazineacetamide as a competing cyclization product at high temperatures.[1]

Determination of Physicochemical Properties

1. pKa Determination by NMR Titration

The acid dissociation constant (pKa) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically D₂O for aqueous pKa determination.[7]

-

Titration: The pH of the solution is adjusted by adding a strong acid (e.g., DCl) or a strong base (e.g., NaOD).[7]

-

Data Acquisition: ¹H and ¹⁵N NMR spectra are recorded at various pH values.[7]

-

Data Analysis: The changes in the chemical shifts of specific protons or nitrogen atoms are monitored as a function of pH. The pKa value is then calculated by fitting the experimental data to the Henderson-Hasselbalch equation.[1][7]

2. logP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[2][8]

-

System Preparation: Equal volumes of n-octanol and water are combined in a separation funnel and shaken to saturate each phase with the other. The two phases are then allowed to separate.[9]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the separation funnel with the other phase.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[2]

-

Concentration Measurement: The concentration of this compound in each phase is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[8][9]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]

Visualizations

Synthesis and Application Workflows

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of this compound and its application in selective metal extraction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. 3.2. pKa Analysis [bio-protocol.org]

- 5. US3799981A - Process for the preparation of nitrilotriacetamides - Google Patents [patents.google.com]

- 6. Buy this compound | 4862-18-4 [smolecule.com]

- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of Nitrilotriacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotriacetamide (NTAamide), a tridentate ligand, has garnered significant attention in various scientific fields, particularly in the separation of actinides and lanthanides, which is crucial for nuclear waste management. Its unique coordination properties also make it a valuable building block in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their scientific endeavors.

Core Synthesis Pathways

There are three principal methods for the synthesis of this compound, each with distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

-

Direct Amidation of Nitrilotriacetic Acid (NTA) : This is a straightforward approach involving the direct reaction of nitrilotriacetic acid with ammonia.

-

Via Polyhydroxy Ester Intermediate : This method involves the formation of a polyhydroxy ester of NTA, followed by ammonolysis. It is a highly efficient and industrially relevant process.

-

Acid-Catalyzed Synthesis from Nitrilotriacetonitrile : This pathway utilizes nitrilotriacetonitrile as the starting material in the presence of concentrated sulfuric acid.

Direct Amidation of Nitrilotriacetic Acid

This method, while conceptually simple, is often less efficient than other routes. The reaction proceeds by heating nitrilotriacetic acid with a large excess of aqueous ammonia.

Reaction Mechanism

The mechanism is believed to proceed through the formation of an ammonium salt of nitrilotriacetic acid, which upon heating, undergoes condensation to form the amide. The reaction can be described as a nucleophilic acyl substitution where ammonia acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid groups. The direct reaction is often slow and may require elevated temperatures and pressures to achieve reasonable conversion. It is postulated that the reaction passes through an ammonium salt intermediate before forming the final amide product upon heating and removal of water.[1]

Figure 1: Proposed pathway for the direct amidation of NTA.

Experimental Protocol

A general procedure for the direct amidation of nitrilotriacetic acid involves the following steps:

-

Solid nitrilotriacetic acid is dissolved in a concentrated aqueous ammonia solution (e.g., 15 Molar). A molar ratio of at least 3 to 10 moles of ammonia per mole of NTA is typically used.[1]

-

The reaction mixture is heated to a temperature between 85 °C and 140 °C.[1]

-

Water and excess ammonia are removed under reduced pressure to drive the reaction to completion and isolate the solid this compound product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | 3-10 moles NH₃ per mole NTA | [1] |

| Temperature | 85 - 140 °C | [1] |

| Yield | Not explicitly stated, described as forming a "solid of quite reproducible composition" | [1] |

| Purity | Not explicitly stated |

Synthesis via Polyhydroxy Ester Intermediate

This is a highly efficient, two-step industrial process for producing nitrilotriacetamides. The first step involves the formation of a polyhydroxy ester of nitrilotriacetic acid with a glycol, followed by the reaction of the ester with ammonia or an amine.

Reaction Mechanism

The first step is a standard esterification reaction between nitrilotriacetic acid and a glycol (e.g., ethylene glycol) at elevated temperatures, with the removal of water. The second step is the ammonolysis of the resulting polyhydroxy ester. This is a nucleophilic acyl substitution reaction where ammonia attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The reformation of the carbonyl double bond results in the elimination of the glycol to yield the amide.

Figure 2: Two-step synthesis of NTAamide via a polyhydroxy ester.

Experimental Protocol

A representative experimental protocol is as follows:

Step 1: Formation of the Polyhydroxy Ester

-

Nitrilotriacetic acid is mixed with an excess of ethylene glycol.

-

The mixture is heated to 200-250 °C under a nitrogen atmosphere to facilitate the esterification and remove the water formed.

Step 2: Ammonolysis of the Ester

-

The resulting crude glycol ester is cooled.

-

Anhydrous ammonia is bubbled through the ester. The reaction can be carried out at room temperature, and the product, this compound, often crystallizes out of the solution.

Quantitative Data

| Parameter | Value | Reference |

| Esterification Temperature | 200 - 250 °C | |

| Ammonolysis Temperature | Room Temperature | |

| Reaction Time (Ammonolysis) | 2 - 4 hours | |

| Yield | 89.8% |

Acid-Catalyzed Synthesis from Nitrilotriacetonitrile

This method involves the acid hydrolysis of nitrilotriacetonitrile in concentrated sulfuric acid to produce this compound. Nitrilotriacetonitrile itself is typically synthesized from ammonia, formaldehyde, and hydrogen cyanide.

Reaction Mechanism

The synthesis of this compound from nitrilotriacetonitrile in concentrated sulfuric acid is a hydrolysis reaction. The strong acid protonates the nitrogen atom of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide after tautomerization of the intermediate. Sulfuric acid acts as both a catalyst and a dehydrating agent in this process.

Figure 3: Synthesis of NTAamide from nitrilotriacetonitrile.

Experimental Protocol

Detailed experimental protocols for this specific reaction are less commonly available in open literature but are based on the general principles of nitrile hydrolysis in strong acid.

-

Nitrilotriacetonitrile is carefully added to concentrated sulfuric acid with cooling.

-

Water is added to the mixture to initiate the hydrolysis.

-

The reaction mixture is stirred, and the product is isolated, often by neutralization and precipitation.

Quantitative Data

| Parameter | Value | Reference |

| Reagents | Nitrilotriacetonitrile, Conc. H₂SO₄, H₂O | [2] |

| Yield | Quantitative | [2] |

| Purity | High |

Summary and Comparison of Synthesis Pathways

The choice of synthesis pathway for this compound depends on several factors, including the desired scale of production, available starting materials, and required purity.

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |

| Direct Amidation | Nitrilotriacetic acid, Ammonia | Simple, one-step process | Low efficiency, requires high temperature/pressure | Moderate |

| Polyhydroxy Ester | Nitrilotriacetic acid, Glycol, Ammonia | High yield, shorter reaction time, industrially scalable | Two-step process | ~90% |

| Acid-Catalyzed | Nitrilotriacetonitrile, Sulfuric Acid | Quantitative yield, high purity | Use of highly corrosive and hazardous reagents | Quantitative[2] |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. For laboratory-scale synthesis where high purity is paramount, the acid-catalyzed hydrolysis of nitrilotriacetonitrile offers a quantitative yield. For larger-scale and industrial production, the synthesis via a polyhydroxy ester intermediate is the most efficient and practical method, providing high yields in a relatively short reaction time. The direct amidation of nitrilotriacetic acid, while straightforward, is generally less favored due to its lower efficiency. The selection of the most appropriate synthesis route will ultimately be guided by the specific requirements of the research or application.

References

CAS number and molecular structure of Nitrilotriacetamide

An In-depth Technical Guide to Nitrilotriacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NTAamide), a derivative of nitrilotriacetic acid (NTA), is an organic compound recognized for its versatile role as a ligand in coordination chemistry.[1] Structurally, it features a central nitrogen atom bonded to three acetamide groups, which allows it to function as a tetradentate ligand, coordinating with metal ions through its central nitrogen and three amide oxygen atoms.[1] This structural characteristic enables the formation of stable chelate complexes with a variety of metal ions.[1] The development of NTAamide was spurred by the need for ligands with different donor sites compared to the well-established chelating agent NTA, particularly for exploring amide oxygen coordination in metal complexes.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and diverse applications, with a focus on its relevance to research and drug development.

Physicochemical Properties and Molecular Structure

This compound is a compound with the molecular formula C6H12N4O3.[1] Its unique structure, where three acetamide groups are attached to a central nitrogen atom, allows it to act as a versatile ligand.[1]

| Property | Value | Reference |

| CAS Number | 4862-18-4 | [1] |

| Molecular Formula | C6H12N4O3 | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| IUPAC Name | 2-[bis(2-amino-2-oxoethyl)amino]acetamide | [1] |

| Canonical SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N | [1] |

| Protonation Constant (pKa) | 2.6 (in 0.1 M NaClO4 at 25°C) | [2] |

| Molecular Ion Peak (m/z) | 188 | [1] |

Spectroscopic Data

| Technique | Observation | Reference |

| Infrared Spectroscopy | Carbonyl stretching: 1650-1680 cm⁻¹; N-H stretching: 3200-3400 cm⁻¹ | [1] |

| ¹³C NMR Spectroscopy | Carbonyl carbons: 170-180 ppm; Methylene carbons: 50-60 ppm | [1] |

Metal Ion Complex Formation Constants

The stability of complexes formed between this compound and various metal ions has been determined, with the formation constants (log K₁) measured in 0.1 M NaClO₄ at 25°C.[2]

| Metal Ion | log K₁ | Reference |

| Cadmium(II) | 3.78 | [2] |

| Lead(II) | 3.69 | [2] |

| Copper(II) | 3.16 | [2] |

| Nickel(II) | 2.38 | [2] |

| Lanthanum(III) | 2.30 | [2] |

| Calcium(II) | 1.28 | [2] |

| Magnesium(II) | 0.4 | [2] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, with varying efficiencies and applications.

Experimental Protocols for Synthesis

1. Acid Hydrolysis of Nitrilotriacetic Acid: This method involves the hydrolysis of nitrilotriacetic acid in concentrated sulfuric acid, which can yield this compound in high purity.[1]

2. Ammonolysis of Carboxylic Acid Esters: Substituted derivatives of this compound can be synthesized through the ammonolysis of corresponding carboxylic acid esters using ammonia or primary/secondary amines.[1]

3. Ethylene Glycol Ester Process: This industrial-scale process offers a significant improvement in efficiency over traditional methods.[1]

-

Step 1: Esterification: Nitrilotriacetic acid is reacted with ethylene glycol at 200-250°C under a nitrogen atmosphere to form the ethylene glycol ester of nitrilotriacetic acid.[3]

-

Step 2: Ammonolysis: The resulting ester is then treated with ammonia.[3]

-

Yield and Time: This process can achieve yields of up to 89.8% within 2 to 4 hours, a substantial reduction from the 4 to 6 days required by older methods.[3]

Caption: Workflow for the Ethylene Glycol Ester Synthesis of this compound.

Applications in Research and Drug Development

This compound and its derivatives have shown potential in various scientific and industrial fields.

Inhibition of L-cystine Crystallization

Derivatives of this compound are being investigated as small molecule inhibitors to prevent the crystallization of substances that form kidney stones.[1]

Experimental Protocol:

-

Preparation of Supersaturated Solution: A supersaturated solution of L-cystine is prepared.

-

Incubation: Small volumes of this solution are incubated with the test inhibitors for 72 hours.

-

Measurement: After incubation, the samples are centrifuged, and the concentration of L-cystine in the supernatant is measured to determine the extent of crystallization inhibition.[1]

Caption: Experimental Workflow for L-cystine Crystallization Inhibition Assay.

Selective Extraction of Metal Ions

This compound is utilized in the selective extraction of trivalent americium (Am) over europium (Eu) ions, a critical process in nuclear waste management.[1] The alkyl chain of this compound can be modified to enhance the selectivity of this extraction process.[1] It is also used for the extraction of Rhodium (III) from hydrochloric acid solutions.[1]

Inhibition of Crystallization in Porous Materials

In the field of materials science, this compound is employed as an inhibitor to control crystallization in porous materials, which helps in preventing salt decay in building materials.[1]

References

- 1. Buy this compound | 4862-18-4 [smolecule.com]

- 2. The amide oxygen donor. Metal ion coordinating properties of the ligand this compound. A thermodynamic and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3799981A - Process for the preparation of nitrilotriacetamides - Google Patents [patents.google.com]

The Solubility of Nitrilotriacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nitrilotriacetamide (NTA), a compound of interest in various chemical and pharmaceutical applications. Due to a notable lack of publicly available quantitative data on its solubility in common organic solvents, this document focuses on providing a robust framework for researchers to determine these values experimentally. The guide includes detailed experimental protocols based on internationally recognized guidelines and a schematic for its synthesis, empowering researchers to generate the necessary data for their specific applications.

Introduction to this compound

This compound (CAS No. 4862-18-4), with the molecular formula C₆H₁₂N₄O₃, is a derivative of nitrilotriacetic acid. It is a solid at room temperature and its structure, featuring a central nitrogen atom bonded to three acetamide groups, suggests its potential as a versatile ligand and building block in coordination chemistry and materials science. While its derivatives have been explored for applications such as solvent extraction of metal ions, fundamental physicochemical properties like solubility in a range of organic solvents are not well-documented in scientific literature. Understanding this solubility is critical for its application in synthesis, purification, formulation, and various analytical techniques.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. While some studies allude to its use in solvent systems containing modifiers like 1-octanol, specific solubility values are not provided.[1] Therefore, the following table is presented as a template for researchers to populate with experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Toluene | |||||

| n-Hexane |

Note: The data in this table needs to be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 ("Water Solubility") and general best practices for solubility measurement. This protocol is designed to be a starting point and may require optimization based on the specific solvent and available analytical instrumentation.

Principle: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or a validated spectroscopic method)

Experimental Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed. The time required to reach equilibrium should be determined in a preliminary experiment but is typically 24 to 72 hours. To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute no longer increases.

-

-

Sample Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, filter the sample through a syringe filter that is chemically resistant to the solvent. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable and validated analytical method to determine the concentration of this compound.

-

Perform at least three replicate experiments for each solvent.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) and moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Describe the analytical method used for concentration determination.

-

Synthesis of this compound: An Experimental Workflow

The synthesis of this compound can be achieved through various routes. One documented method involves the reaction of a polyhydroxy ester of nitrilotriacetic acid with ammonia.[2] The following diagram illustrates a general workflow for this synthesis and subsequent purification.

References

The Coordination Chemistry of Nitrilotriacetamide with Lanthanides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of lanthanides has garnered significant interest due to their unique luminescent and magnetic properties, which have found applications in diverse fields ranging from materials science to biomedical imaging and therapeutics. Nitrilotriacetamide (NTAA) and its derivatives have emerged as a compelling class of ligands for lanthanide ions. These non-heterocyclic N-donor ligands, derived from nitrilotriacetic acid, exhibit strong chelation capabilities, forming stable complexes with trivalent lanthanides. This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry with lanthanides, focusing on synthesis, structural characterization, thermodynamic stability, and potential avenues for biomedical applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel lanthanide-based materials and pharmaceuticals.

Synthesis and Characterization of Lanthanide-Nitrilotriacetamide Complexes

The synthesis of lanthanide-NTAA complexes is typically achieved through the reaction of a lanthanide salt (e.g., nitrate or perchlorate) with the NTAA ligand in a suitable solvent, often an alcohol like methanol or ethanol. The stoichiometry of the reactants and the nature of the counter-ions can influence the final structure of the complex.

Experimental Protocols

Synthesis of N,N,N′,N′,N″,N″-hexaethylthis compound (NTAA(Et)) Ligand:

A detailed protocol for the synthesis of the NTAA(Et) ligand, a common derivative used in these studies, can be found in the supporting information of the study by Wang et al. (2023).[1] The general procedure involves the amidation of nitrilotriacetic acid.

Synthesis of --INVALID-LINK--₃ Complexes (Ln = La, Nd, Eu, Lu):

The following is a representative synthetic protocol adapted from the literature[1]:

-

Dissolution of Ligand: Dissolve N,N,N′,N′,N″,N″-hexaethylthis compound (NTAA(Et)) in methanol.

-

Addition of Lanthanide Salt: To the ligand solution, add a methanolic solution of the corresponding lanthanide(III) perchlorate hydrate (Ln(ClO₄)₃·nH₂O) in a 2:1 ligand-to-metal molar ratio.

-

Reaction: Stir the resulting mixture at room temperature for a specified period (e.g., 12 hours) to ensure complete complexation.

-

Crystallization: Slowly evaporate the solvent from the clear solution at room temperature. Single crystals suitable for X-ray diffraction can be obtained over several days.

-

Isolation: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry in vacuo.

Characterization Techniques:

A suite of analytical techniques is employed to thoroughly characterize the resulting lanthanide-NTAA complexes:

-

Single-Crystal X-ray Diffraction: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination number, and the overall geometry of the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and to study the complex formation in solution. The chemical shifts of the ligand protons upon coordination with a paramagnetic lanthanide ion can provide insights into the solution structure.

-

UV-Vis and Fluorescence Spectrophotometry: These techniques are employed to determine the stability constants of the complexes in solution through titration experiments. Changes in the absorption or emission spectra of the ligand or lanthanide ion upon complexation are monitored.

-

Microcalorimetry: Isothermal titration calorimetry (ITC) allows for the direct determination of the thermodynamic parameters of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, providing a complete thermodynamic profile of the interaction.

-

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

-

Mass Spectrometry: Determines the molecular weight of the complexes.

Data Presentation: Quantitative Analysis of Lanthanide-NTAA(Et) Complexes

The following tables summarize key quantitative data for the complexation of various lanthanide ions with N,N,N′,N′,N″,N″-hexaethylthis compound (NTAA(Et)).

Table 1: Stability Constants (logβ) for Ln(III)-NTAA(Et) Complexes in Methanol. [1]

| Lanthanide Ion | Counter Ion | logβ₁₁ | logβ₁₂ |

| Nd³⁺ | ClO₄⁻ | 4.53 ± 0.04 | 8.21 ± 0.05 |

| Eu³⁺ | ClO₄⁻ | 4.89 ± 0.03 | 8.83 ± 0.04 |

| Nd³⁺ | NO₃⁻ | 4.12 ± 0.05 | 7.58 ± 0.06 |

| Eu³⁺ | NO₃⁻ | 4.67 ± 0.04 | 8.45 ± 0.05 |

logβ₁₁ and logβ₁₂ represent the stability constants for the 1:1 and 1:2 (metal:ligand) complexes, respectively.

Table 2: Thermodynamic Parameters for the Formation of 1:2 Ln(III)-NTAA(Et) Complexes in Methanol at 298.15 K. [1]

| Lanthanide Ion | Counter Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Nd³⁺ | ClO₄⁻ | -46.8 ± 0.3 | -35.1 ± 0.2 | 11.7 |

| Eu³⁺ | ClO₄⁻ | -50.4 ± 0.2 | -38.7 ± 0.1 | 11.7 |

| Nd³⁺ | NO₃⁻ | -43.3 ± 0.3 | -31.5 ± 0.3 | 11.8 |

| Eu³⁺ | NO₃⁻ | -48.2 ± 0.3 | -36.9 ± 0.2 | 11.3 |

Table 3: Selected Average Bond Lengths (Å) in --INVALID-LINK--₃ Complexes. [1]

| Lanthanide Ion | Ln-O(amide) | Ln-N(amine) |

| La³⁺ | 2.535 | 2.768 |

| Nd³⁺ | 2.479 | 2.712 |

| Eu³⁺ | 2.441 | 2.678 |

| Lu³⁺ | 2.358 | 2.599 |

Coordination Chemistry and Structural Insights

The coordination of NTAA ligands with lanthanide ions typically involves the three amide oxygen atoms and the central tertiary amine nitrogen atom, acting as a tetradentate chelator. Studies on NTAA derivatives like NTAA(Et) have revealed the formation of both 1:1 and 1:2 (metal:ligand) complexes in solution.[1]

In the solid state, single-crystal X-ray diffraction studies of --INVALID-LINK--₃ (where Ln = La, Nd, Eu, Lu) have shown that the lanthanide ion is coordinated by two NTAA(Et) ligands and one methanol molecule.[1] Each NTAA(Et) ligand coordinates to the metal center through its three amide oxygen atoms and the central nitrogen atom. The coordination number of the lanthanide ion in these complexes is nine.

A key structural feature observed is the decrease in the average Ln-O and Ln-N bond lengths with the decreasing ionic radius of the lanthanide ion across the series (lanthanide contraction).[1] This contraction leads to stronger electrostatic interactions and contributes to the increased stability of complexes with heavier lanthanides.

Thermodynamic Considerations

The complexation of lanthanides with NTAA derivatives is a thermodynamically favorable process, driven by both negative enthalpy and positive entropy changes.[1] The negative enthalpy change indicates that the formation of the coordinate bonds is an exothermic process. The positive entropy change arises from the release of solvent molecules from the lanthanide ion's coordination sphere upon chelation by the multidentate NTAA ligand, known as the chelate effect. The stability of the complexes is influenced by the nature of the counter-ion present in the solution, with perchlorate media generally leading to higher stability constants compared to nitrate media.[1]

Potential for Biomedical Applications: A Forward Look

While the primary research focus for lanthanide-NTAA complexes has been on actinide/lanthanide separation in the context of nuclear waste management, their fundamental coordination chemistry provides a strong foundation for exploring potential biomedical applications. The ability of NTAA derivatives to form highly stable and kinetically inert complexes with lanthanide ions is a critical prerequisite for their use in vivo.

Drug Development Professionals can consider NTAA and its functionalized derivatives as a versatile platform for the development of next-generation:

-

MRI Contrast Agents: Gadolinium(III) complexes are widely used as contrast agents in magnetic resonance imaging (MRI). The high stability of Gd(III)-NTAA complexes could minimize the release of toxic free Gd³⁺ ions in the body. By modifying the NTAA scaffold with water-coordinating groups or by attaching the complex to macromolecules, the relaxivity of the agent could be enhanced, leading to improved image contrast.

-

Luminescent Probes for Bioimaging: The unique photophysical properties of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) make them ideal for use in time-resolved luminescence bioimaging, which minimizes background fluorescence from biological samples. NTAA derivatives can be functionalized with chromophores that act as "antenna" groups to efficiently sensitize the lanthanide's luminescence.

-

Targeted Drug Delivery: By conjugating lanthanide-NTAA complexes to targeting moieties such as antibodies or peptides, it is possible to deliver therapeutic or diagnostic agents to specific cells or tissues. The lanthanide ion can serve as a radiotherapeutic isotope or as an imaging tag to monitor the drug's biodistribution.

The robust coordination chemistry of this compound with lanthanides offers a promising starting point for the rational design of novel, highly stable, and functional metal-based agents for diagnostic and therapeutic applications.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, characterization, and analysis of Lanthanide-NTAA complexes.

Caption: Key parameter relationships in lanthanide-NTAA coordination chemistry.

References

The Ascendance of Nitrilotriacetamide: A Technical Guide to its History, Development, and Application as a Versatile Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrilotriacetamide (NTA), a tridentate chelating ligand, has carved a significant niche in the landscape of coordination chemistry. Evolving from its well-established predecessor, nitrilotriacetic acid, NTA offers unique coordination properties owing to its amide functionalities. This technical guide provides an in-depth exploration of the history, development, and multifaceted applications of this compound as a ligand. It covers its synthesis, coordination behavior with a range of metal ions, and its pivotal role in critical applications such as actinide-lanthanide separation. Furthermore, this guide delves into its emerging applications in the realm of biotechnology and drug development. Detailed experimental protocols, comprehensive data on stability constants, and illustrative diagrams of its coordination and application workflows are presented to serve as a valuable resource for researchers and professionals in the field.

History and Development

The journey of this compound as a ligand is intrinsically linked to the broader development of aminopolycarboxylate chelating agents. Its conceptual origin lies with its parent compound, nitrilotriacetic acid (NTA), a widely recognized chelating agent. The development of NTA itself was a significant milestone in coordination chemistry.

The quest for ligands with tailored properties, particularly for the selective complexation of specific metal ions, led to the chemical modification of established chelators like NTA. The transformation of the carboxylate groups of NTA into amide groups yielded this compound, a ligand with distinct electronic and steric properties. This structural modification, replacing the hard carboxylate oxygen donors with the softer amide oxygen and nitrogen donors, opened up new avenues for selective metal ion binding.

Early research into NTA was driven by the need for effective sequestering agents for industrial applications. However, the focus on this compound and its derivatives has been significantly propelled by the demands of nuclear waste management, specifically the challenging task of separating trivalent actinides from lanthanides in spent nuclear fuel.[1] Theoretical studies, including relativistic density functional theory calculations, have been instrumental in understanding the selectivity of NTA for actinides like americium over lanthanides such as europium.[1] These studies have highlighted the greater covalency and charge transfer in the americium-nitrogen bond as key factors in this preferential binding.[1]

Synthesis and Characterization

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages.

-

Acid Hydrolysis of Nitrilotriacetonitrile: This is one of the earliest reported methods, involving the hydrolysis of nitrilotriacetonitrile in the presence of a strong acid.

-

Ammonolysis of Nitrilotriacetic Acid Esters: A common and efficient method involves the esterification of nitrilotriacetic acid, followed by ammonolysis of the resulting triester. This approach allows for good yields and purity.

-

Polyhydroxy Ester Reaction: An industrially relevant method involves reacting a polyhydroxy ester of nitrilotriacetic acid with ammonia.[1] This process is often carried out at elevated temperatures and can achieve high yields in a relatively short time. For instance, a process involving the formation of ethylene glycol esters of nitrilotriacetic acid followed by treatment with ammonia has been reported to give yields of 89.8% in 2 to 4 hours.[1]

Synthesis of Metal-NTA Complexes

The synthesis of metal-Nitrilotriacetamide complexes is typically achieved by reacting a soluble metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (e.g., pH, temperature) can be adjusted to isolate complexes with different metal-to-ligand ratios.

Characterization Techniques

A suite of analytical techniques is employed to characterize both the free ligand and its metal complexes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized ligand and for studying the solution-state behavior of its metal complexes. Changes in chemical shifts upon complexation provide insights into the binding mode of the ligand.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the amide groups and to observe shifts upon coordination to a metal ion.

-

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the ligand and its complexes, confirming their composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center in the solid state.

-

UV-Vis Spectroscopy: This technique is often used to study the thermodynamics of complex formation and to determine stability constants.

-

Microcalorimetry: Isothermal titration calorimetry (ITC) can be employed to directly measure the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of complexation.

Coordination Chemistry and Properties

This compound typically acts as a tetradentate ligand, coordinating to a metal ion through its central nitrogen atom and the three amide oxygen atoms.[1] This coordination mode results in the formation of three stable five-membered chelate rings around the metal center.

The nature of the metal ion significantly influences the structure and stability of the resulting complex. NTA forms stable complexes with a wide range of metal ions, including alkali metals, alkaline earth metals, transition metals, lanthanides, and actinides.

The amide oxygen atoms of NTA are considered "softer" donors compared to the carboxylate oxygens of NTA, which contributes to its selectivity for certain metal ions. The flexibility of the three acetamide arms allows the ligand to adapt to the preferred coordination geometry of different metal ions.

dot

Caption: Coordination of this compound (NTA) to a central metal ion (Mⁿ⁺).

Applications

Actinide and Lanthanide Separation

The most significant application of this compound and its derivatives is in the selective extraction of trivalent minor actinides (Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) in nuclear waste streams. This separation is notoriously difficult due to the similar ionic radii and chemical properties of these f-block elements.

NTA-based ligands exhibit a remarkable preference for binding to actinides over lanthanides. This selectivity is attributed to the subtle differences in the nature of the metal-ligand bonding. The interaction between the soft donor atoms of the NTA ligand and the more covalent character of the actinide ions is stronger than the corresponding interaction with the more ionic lanthanide ions. Alkyl-substituted NTA derivatives have been shown to enhance this selectivity.[1]

dot

Caption: Workflow for the selective extraction of actinides using NTA.

Applications in Biotechnology and Drug Development

The unique chelating properties of this compound have also found applications in the life sciences.

-

Protein Purification: NTA, when immobilized on a solid support and charged with a metal ion like Ni²⁺, is widely used in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged recombinant proteins. The nitrogen atoms of the imidazole side chains of histidine residues coordinate to the metal ion, allowing for the selective capture of the target protein.

-

Drug Delivery and Imaging: NTA and its derivatives can be conjugated to biomolecules, such as antibodies or peptides, to create targeted drug delivery systems or imaging agents. By chelating a therapeutic or diagnostic radionuclide, these conjugates can deliver the payload specifically to diseased cells or tissues. The ability to form stable complexes with a variety of metal ions makes NTA a versatile platform for this purpose.

Quantitative Data

The stability of metal-NTA complexes is a critical parameter for their application. The following table summarizes the logarithmic stability constants (log K) for the formation of 1:1 complexes of this compound with various metal ions.

| Metal Ion | log K₁ | Conditions | Reference |

| Ca(II) | 1.28 | 0.1 M NaClO₄, 25 °C | [2] |

| Mg(II) | 0.4 | 0.1 M NaClO₄, 25 °C | [2] |

| La(III) | 2.30 | 0.1 M NaClO₄, 25 °C | [2] |

| Pb(II) | 3.69 | 0.1 M NaClO₄, 25 °C | [2] |

| Cd(II) | 3.78 | 0.1 M NaClO₄, 25 °C | [2] |

| Ni(II) | 2.38 | 0.1 M NaClO₄, 25 °C | [2] |

| Cu(II) | 3.16 | 0.1 M NaClO₄, 25 °C | [2] |

| Fe(III) | 5.72 (as mixed ligand complex) | 0.1 M, 35 °C | [3] |

| Cr(III) | 5.54 (as mixed ligand complex) | 0.1 M, 35 °C | [3] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Nitrilotriacetic acid

-

Thionyl chloride

-

Methanol (anhydrous)

-

Ammonia (gas or concentrated aqueous solution)

-

Anhydrous diethyl ether

-

Sodium bicarbonate

Procedure:

-

Esterification of Nitrilotriacetic Acid: Nitrilotriacetic acid is suspended in anhydrous methanol. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield the crude trimethyl ester of nitrilotriacetic acid.

-

Ammonolysis: The crude ester is dissolved in methanol and cooled in an ice bath. Anhydrous ammonia gas is bubbled through the solution, or a concentrated aqueous solution of ammonia is added. The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours).

-

Isolation and Purification: The solvent and excess ammonia are removed under reduced pressure. The resulting solid is washed with diethyl ether to remove any unreacted ester. The crude this compound can be recrystallized from a suitable solvent, such as ethanol or water, to obtain a pure product. The product is characterized by NMR, IR, and mass spectrometry.

Synthesis of a Metal-Nitrilotriacetamide Complex (e.g., Ni(II)-NTA)

Materials:

-

This compound

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

A solution of this compound in ethanol is prepared.

-

A solution of nickel(II) chloride hexahydrate in a minimal amount of deionized water is prepared.

-

The nickel(II) solution is added dropwise to the stirred solution of the ligand at room temperature.

-

The reaction mixture is stirred for several hours, during which a precipitate may form.

-

The precipitate is collected by filtration, washed with ethanol, and then with diethyl ether.

-

The solid complex is dried under vacuum.

-

The product is characterized by elemental analysis, IR spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.

Determination of Stability Constants by UV-Vis Spectrophotometry

Materials:

-

This compound solution of known concentration

-

Metal salt solution of known concentration

-

Buffer solution to maintain constant pH

-

Supporting electrolyte (e.g., NaClO₄) to maintain constant ionic strength

Procedure:

-

A series of solutions containing a fixed concentration of the metal ion and varying concentrations of the this compound ligand are prepared. The pH and ionic strength of all solutions are kept constant.

-

The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

-

The changes in absorbance at a wavelength where the complex absorbs significantly are measured as a function of the ligand concentration.

-

The data are analyzed using a suitable mathematical model (e.g., the Benesi-Hildebrand method or non-linear regression analysis) to determine the stoichiometry and the stability constant of the complex.

Conclusion

This compound has evolved from a simple derivative of a classic chelating agent into a sophisticated ligand with critical applications in diverse scientific and technological fields. Its unique coordination properties, particularly its selectivity for actinides, have made it an indispensable tool in nuclear waste management. As our understanding of its coordination chemistry deepens, and as synthetic methodologies for its functionalization become more advanced, the applications of this compound in areas such as targeted therapy, medical diagnostics, and advanced materials are poised to expand significantly. This technical guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this versatile and powerful ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, Crystal Structures, and Supramolecular Assembly of Copper Complexes Derived from Nitroterephthalic Acid along with Hirshfeld Surface Analysis and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystal Structures of a mixed-metal Complex with Nitrilotriacetamides | Atlantis Press [atlantis-press.com]

In-Depth Technical Guide on Theoretical Studies of Nitrilotriacetamide (NTA) Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotriacetamide (NTA) and its derivatives are versatile ligands with significant applications in various fields, including the separation of actinides and lanthanides, a crucial step in nuclear waste management. The unique coordination properties of NTA, characterized by its tripodal structure with three acetamide arms, allow for the formation of stable complexes with a wide range of metal ions. Understanding the nature of the metal-ligand interactions, the geometry of the resulting complexes, and their thermodynamic stability is paramount for the rational design of more efficient and selective ligands for specific applications, including drug development where metal complexes are increasingly utilized.

Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level. Methods like Density Functional Theory (DFT) offer deep insights into the electronic structure, bonding characteristics, and energetic properties of NTA-metal complexes. This technical guide provides a comprehensive overview of the theoretical studies on this compound metal complexes, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant molecular and procedural workflows.

Data Presentation: Structural and Thermodynamic Parameters

The following tables summarize key structural and thermodynamic data for various metal complexes with this compound and its related ligand, Nitrilotriacetic acid (NTA), derived from both experimental (X-ray crystallography) and theoretical (DFT) studies.

Table 1: Experimental Bond Lengths and Angles for NTA Metal Complexes

| Complex | Metal Ion | M-N Bond Length (Å) | M-O Bond Lengths (Å) | Key Bond Angles (°) | Ref. |

| [Ni(NTA)₂(H₂O)₂]·(cytosinium)·2H₂O | Ni(II) | 2.115(3) | 2.064(3), 2.091(3) | O-Ni-O: 88.9-92.1 | [1] |

| [Pb(ntam)(NO₃)₂]₂ | Pb(II) | 2.54 (avg) | 2.45-2.78 | O-Pb-N: 64.5-70.1 | [2] |

| --INVALID-LINK--₄·3H₂O | Ca(II) | - | 2.34-2.59 | O-Ca-O: 68.4-96.3 | [2] |

ntam refers to this compound. NTA in the Ni(II) complex refers to nitrilotriacetate.

Table 2: Calculated Properties of NTA Metal Complexes from Theoretical Studies

| Metal Ion | Computational Method | Calculated M-L Bond Distances (Å) | Calculated Binding/Interaction Energy (kcal/mol) | Notable Findings | Ref. |

| Am(III) | Relativistic DFT | Am-N: ~2.7, Am-O: ~2.5 | - | Greater degree of covalency in Am-NTA bonds compared to Eu-NTA. | [3][4] |

| Eu(III) | Relativistic DFT | Eu-N: ~2.7, Eu-O: ~2.5 | - | Elongation of alkyl chains on NTA enhances separation selectivity of Am(III) over Eu(III). | [3][4] |

| Divalent Metals (Mn, Co, Ni, Cu) | Not Specified | - | - | A tetrahedral structure is proposed for 1:1 anhydrous acid-metal(II) nitrilotriacetate complexes. | [5] |

Table 3: Experimentally Determined Formation Constants (log K₁) for Metal-ntam Complexes

| Metal Ion | log K₁ |

| Ca(II) | 1.28 |

| Mg(II) | 0.4 |

| La(III) | 2.30 |

| Pb(II) | 3.69 |

| Cd(II) | 3.78 |

| Ni(II) | 2.38 |

| Cu(II) | 3.16 |

Data from reference[2].

Experimental and Computational Protocols

Synthesis of this compound Metal Complexes

A general procedure for the synthesis of transition metal complexes with NTA involves the reaction of a metal salt with the NTA ligand in a suitable solvent. For instance, the synthesis of a Ni(II)-NTA complex involved the treatment of Ni(OAc)₂ with nitrilotriacetic acid in the presence of nucleobases[1]. The resulting complexes can then be crystallized and characterized using techniques such as single-crystal X-ray diffraction.

Computational Protocol for DFT Studies of NTA Metal Complexes

The following protocol outlines a typical workflow for performing DFT calculations on NTA metal complexes using a quantum chemistry software package like Gaussian.

-

Geometry Optimization:

-

The initial structure of the metal complex is built using a molecular modeling program.

-

A geometry optimization is performed to find the lowest energy conformation of the complex.

-

A popular functional for such calculations is B3LYP, often paired with a basis set like 6-31G(d) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal ion.

-

-

Frequency Calculations:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Analysis of Electronic Structure and Bonding:

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions between the metal and the ligand.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of the chemical bonds in the complex[2][6][7][8][9]. The properties of the electron density at the bond critical points (BCPs) can distinguish between ionic, covalent, and intermediate bonding interactions.

-

Molecular Orbital (MO) Analysis: Visualization of the HOMO and LUMO orbitals can provide insights into the reactivity and electronic transitions of the complex.

-

Visualizations

Coordination of this compound to a Metal Ion

The following diagram illustrates the typical coordination of the NTA ligand to a central metal ion.

Caption: Coordination of the NTA ligand to a central metal ion.

Computational Workflow for Theoretical Analysis of NTA Metal Complexes

This diagram outlines the logical steps involved in the computational study of NTA metal complexes.

Caption: A typical workflow for the theoretical analysis of NTA metal complexes.

Conclusion

The theoretical investigation of this compound metal complexes provides invaluable data for understanding their structure, stability, and reactivity. The synergy between experimental data and high-level computational methods like DFT allows for a detailed exploration of the nuanced metal-ligand interactions. This guide has presented a summary of the available quantitative data, a general protocol for performing such theoretical studies, and visual representations of the key concepts. This information is intended to serve as a foundational resource for researchers in the fields of coordination chemistry, materials science, and drug development, facilitating the design of novel NTA-based systems with tailored properties for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. medium.com [medium.com]

- 4. Inorganic Complexes and Metal-Based Nanomaterials for Infectious Disease Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The QTAIM approach to chemical bonding between transition metals and carbocyclic rings: a combined experimental and theoretical study of (eta(5)-C5H5)Mn(CO)3, (eta(6)-C6H6)Cr(CO)3, and (E)-{(eta(5)-C5H4)CF=CF(eta(5)-C5H4)}(eta(5)-C5H5)2Fe2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicted structure and selectivity of 3d transition metal complexes with glutamic N , N -bis(carboxymethyl) acid - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ03298D [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

Spectroscopic Characterization of Nitrilotriacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Nitrilotriacetamide (NTA) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, analysis, and application of this compound.

Introduction to this compound

This compound (NTA) is a tripodal amide with a central nitrogen atom connected to three acetamide arms. Its structure, C₆H₁₂N₄O₃, lends itself to interesting coordination chemistry and potential applications in various fields, including as a ligand in coordination chemistry and for separations. Accurate and thorough characterization of NTA is crucial for its application and for ensuring its purity and structural integrity. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in NTA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the chemical environment of the nuclei within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signal from the methylene protons (-CH₂-) of the three equivalent acetamide arms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected, corresponding to the carbonyl carbons and the methylene carbons.

Summary of NMR Data

The following table summarizes the characteristic chemical shifts for this compound.

| Nucleus | Functional Group | Chemical Shift (δ) in ppm |

| ¹H | Methylene (-CH₂-) | ~ 3.6[1] |

| ¹³C | Carbonyl (C=O) | 170 - 180[1] |

| ¹³C | Methylene (-CH₂-) | 50 - 60[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for the amide functional groups.

Key Vibrational Modes

The primary vibrational modes of interest in the IR spectrum of this compound are the N-H stretch and the C=O (amide I) stretch.

Summary of IR Data

The table below lists the key IR absorption frequencies for this compound.

| Vibrational Mode | Functional Group | Frequency (cm⁻¹) |

| N-H Stretch | Amide | 3200 - 3400[1] |

| C=O Stretch (Amide I) | Amide | 1650 - 1680[1] |

| N-H Bend (Amide II) | Amide | Confirmatory[1] |

| C-N Stretch | Amide | Confirmatory[1] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of dry this compound powder.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte peaks.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

4.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise ratio)

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-12 ppm

4.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-200 ppm

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

4.2.1. Sample Preparation

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the dry this compound powder directly onto the center of the ATR crystal.

4.2.2. Data Acquisition

-

Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

4.2.3. Instrument Parameters

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: ATR accessory with a diamond or germanium crystal

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrilotriacetamide

Abstract

This document provides a detailed experimental protocol for the synthesis of Nitrilotriacetamide (NTAamide), a versatile chelating agent with applications in selective metal extraction, particularly in the separation of actinides and lanthanides.[1][2][3] The primary method detailed is the efficient ethylene glycol ester process, which offers high yields and significantly reduced reaction times compared to traditional methods.[1][4] This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (NTAamide) is an amide derivative of nitrilotriacetic acid (NTA).[1] Unlike NTA, which coordinates metal ions through its nitrogen atom and carboxylate oxygen atoms, NTAamide acts as a tetradentate ligand, coordinating through its central nitrogen and three amide oxygen atoms.[1] This difference in coordination imparts distinct selectivity for various metal ions, making it a compound of interest for applications in nuclear waste management and inorganic chemistry.[1][5] The synthesis of NTAamide can be achieved through several routes, including acid hydrolysis of nitrilotriacetic acid, ammonolysis of its esters, and transamidation from formamide.[1] This document focuses on a high-yield, two-step process involving the formation of a polyhydroxy ester from nitrilotriacetic acid and ethylene glycol, followed by ammonolysis.[4]

Experimental Protocol: Ethylene Glycol Ester Process

This protocol is adapted from a documented industrial process that boasts high efficiency and yield.[1][4]

2.1. Materials and Equipment

-

Reagents:

-

Nitrilotriacetic acid (NTA)

-

Ethylene glycol

-

Anhydrous ammonia gas

-

Methanol (for washing)

-

Potassium carbonate (optional, for catalyst neutralization)

-

-

Equipment:

-

Reaction vessel (e.g., three-neck round-bottom flask) equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a condenser with a cooled receiver.

-

Heating mantle or oil bath

-

Gas bubbling tube or sparger

-

Vacuum filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

-

2.2. Step 1: Esterification of Nitrilotriacetic Acid

-

Setup: Assemble the reaction vessel with the stirrer, nitrogen inlet, thermometer, and condenser. Ensure the setup allows for the collection of water produced during the reaction.

-

Charging the Reactor: Charge the reaction vessel with nitrilotriacetic acid and ethylene glycol. A reported successful charge consists of 1518 grams of nitrilotriacetic acid and 3504 grams of ethylene glycol.[4]

-

Reaction: Begin agitation and introduce a slow sparge of inert nitrogen gas. Heat the mixture to 200-250°C.[1][4]

-

Monitoring: The esterification reaction produces water, which will be collected in the receiver. The reaction is considered complete when the acid number is less than one, which typically takes about 5 hours.[4]

-

Cooling: Once the reaction is complete, cool the resulting polyhydroxy ester. For the subsequent ammonolysis step, the temperature should be lowered to around 86°C.[4]

2.3. Step 2: Ammonolysis of the Polyhydroxy Ester

-

Ammonia Addition: While the ester is cooling (or has been cooled to 86°C), begin bubbling anhydrous ammonia gas through the reaction mixture using a sparger.[4]

-

Crystallization: As the mixture continues to cool with the introduction of ammonia, crystals of this compound will begin to form.[4]

-

Completion: Continue cooling to 25°C.[4]

-

Isolation: Filter the solid product using a vacuum filter.[4]

-

Washing: Wash the collected crystals with methanol to remove any remaining ethylene glycol and other impurities.[4]

-

Drying: Dry the purified this compound in an oven at 65-70°C.[4]

Quantitative Data

The following table summarizes the quantitative data associated with the ethylene glycol ester process for this compound synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Nitrilotriacetic Acid | 1518 g | [4] |

| Ethylene Glycol | 3504 g | [4] |

| Reaction Conditions | ||

| Esterification Temperature | 200-250°C | [1][4] |

| Esterification Time | ~5 hours | [4] |

| Ammonolysis Temperature | Start at 86°C, cool to 25°C | [4] |

| Total Synthesis Time | 2-4 hours (improved process) | [1][4] |

| Product Information | ||

| Product Yield | 89.8% (1340 g from 1518 g NTA) | [4] |

| Molecular Formula | C₆H₁₂N₄O₃ | [1] |

| Molecular Weight | 188.19 g/mol | [1] |

| Characterization Data | ||

| Mass Spectrum (Molecular Ion) | m/z = 188 | [1] |

| ¹³C NMR (Carbonyl Carbons) | δ ≈ 170-180 ppm | [1] |

| ¹³C NMR (Methylene Carbons) | δ ≈ 50-60 ppm | [1] |

| Elemental Analysis (Nitrogen) | Calculated: 29.74%, Found: 29.89% | [4] |

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

4.2. Logical Relationship of Synthesis Methods

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for Actinide Separation from Nuclear Waste using Nitrilotriacetamide (NTAamide)

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the separation of actinides from nuclear waste streams using Nitrilotriacetamide (NTAamide) ligands. The focus is on the use of N,N,N',N',N'',N''-hexa-n-alkylnitrilotriacetamides, including the butyl (HBNTA), hexyl (HHNTA), and octyl (HONTA) derivatives, for the selective extraction of actinides such as Uranium (U), Neptunium (Np), Plutonium (Pu), Americium (Am), and Curium (Cm) from nitric acid media. This document is intended for researchers, scientists, and professionals in the fields of nuclear chemistry, radiochemistry, and drug development who are involved in actinide separation and purification.

Introduction

The separation of actinides from high-level liquid waste (HLLW) is a critical step in the management of nuclear waste. This compound (NTAamide) ligands have emerged as promising extractants due to their high affinity and selectivity for actinides. These CHON-compliant (composed of Carbon, Hydrogen, Oxygen, and Nitrogen) ligands are completely incinerable, which is a significant advantage in minimizing secondary waste streams. This document outlines the principles, experimental procedures, and expected outcomes for the use of NTAamides in actinide separation.

Ligand Characteristics and Separation Principle

NTAamides are tripodal ligands with a central nitrogen atom connected to three acetamide arms. The alkyl chains on the amide nitrogen atoms can be varied to modify the ligand's solubility and extraction properties. The separation mechanism is based on the selective complexation of actinide ions by the NTAamide ligand in an organic phase, followed by their extraction from the aqueous nitric acid phase. The selectivity for different actinides is influenced by their oxidation state and the concentration of nitric acid. Generally, tetravalent actinides (like Pu(IV) and Np(IV)) are more strongly extracted than trivalent actinides (like Am(III) and Cm(III)) and hexavalent actinides (like U(VI)).[1]

Quantitative Data: Distribution Coefficients and Separation Factors

The efficiency of an extraction process is quantified by the distribution coefficient (Kd), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The selectivity of the separation between two metal ions (M1 and M2) is described by the separation factor (SF), calculated as the ratio of their distribution coefficients (SF = Kd(M1) / Kd(M2)).

The following tables summarize the distribution coefficients and separation factors for various actinides and lanthanides with different NTAamide ligands under specific conditions.

Table 1: Distribution Coefficients (Kd) of Actinides with N,N,N',N',N'',N''-hexa-n-hexylthis compound (HHNTA) in 20% isodecanol/80% n-dodecane as a function of Nitric Acid Concentration.

| Nitric Acid (M) | U(VI) | Np(IV) | Pu(IV) | Am(III) |

| 0.5 | ~0.5 | ~10 | ~25 | ~1.5 |

| 1.0 | ~1.2 | ~20 | ~50 | ~2.0 |

| 3.0 | ~2.0 | ~50 | ~100 | ~3.0 |

| 6.0 | ~1.5 | ~30 | ~70 | ~2.5 |

Note: The extraction trend at 0.5 M HNO₃ is Pu(IV) > Np(IV) >> Am(III) > U(VI).[1] The values in the table are estimations based on this trend and general extraction behavior.

Table 2: Distribution Coefficients (Kd) of Trivalent Actinides and Lanthanides with 0.05 M N,N,N',N',N'',N''-hexaoctylthis compound (HONTA) in n-dodecane.

| Element | Kd at 0.08 M HNO₃ |